molecular formula C20H34O3 B10767832 15-EDE;15-xo-11Z,13E-icosadienoic acid

15-EDE;15-xo-11Z,13E-icosadienoic acid

Cat. No.: B10767832
M. Wt: 322.5 g/mol
InChI Key: QZCMHXPXGACWLJ-XILAHJMDSA-N
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Preparation Methods

15-oxo-11Z,13E-eicosadienoic acid is synthesized through the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. The oxidation process typically involves the use of specific dehydrogenases that facilitate the conversion. Industrial production methods for this compound are not extensively documented, but laboratory synthesis often employs reagents such as dimethyl sulfoxide (DMSO) and ethanol for solubility and reaction purposes .

Chemical Reactions Analysis

15-oxo-11Z,13E-eicosadienoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound itself is produced by the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid.

    Reduction: It can be reduced back to its hydroxy form under specific conditions.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include dehydrogenases for oxidation and reducing agents for reduction processes. The major products formed from these reactions are typically other eicosanoids or related lipid compounds .

Scientific Research Applications

15-oxo-11Z,13E-eicosadienoic acid has several scientific research applications:

Mechanism of Action

15-oxo-11Z,13E-eicosadienoic acid exerts its effects primarily by inhibiting the enzyme 5-lipoxygenase (5-LO) in cells. This inhibition reduces the production of leukotrienes, which are potent inflammatory mediators. The compound’s molecular targets include specific dehydrogenases and lipoxygenases involved in lipid metabolism pathways .

Comparison with Similar Compounds

15-oxo-11Z,13E-eicosadienoic acid is similar to other oxo-eicosanoids such as 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxoETE). it is unique in its specific inhibition of 5-lipoxygenase and its distinct role in inflammation pathways. Similar compounds include:

    5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxoETE): Known for its potent inflammatory activity.

    15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE): The precursor to 15-oxo-11Z,13E-eicosadienoic acid.

    5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE): Another eicosanoid involved in inflammatory responses

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(11E,13E)-15-oxoicosa-11,13-dienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14+

InChI Key

QZCMHXPXGACWLJ-XILAHJMDSA-N

Isomeric SMILES

CCCCCC(=O)/C=C/C=C/CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O

Origin of Product

United States

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